Human ALDH3A1 Enzyme Inhibition: A 2.1 μM IC50 Value Distinguishes 4-(2-Chlorophenoxy)benzaldehyde from Inactive Analogs
4-(2-Chlorophenoxy)benzaldehyde demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.1 μM (2.10E+3 nM) [1]. This stands in contrast to the structurally simpler benzaldehyde, which serves as the natural substrate for ALDH3A1 and is not an inhibitor at comparable concentrations. More significantly, a systematic study of CB29 analogs against ALDH3A1 revealed a broad range of potencies, with many derivatives showing no inhibition or only weak activity, underscoring that the 2-chlorophenoxy substitution pattern is a key determinant of target engagement .
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | Benzaldehyde (substrate, not an inhibitor) and various CB29 analogs (ranging from inactive to potent) |
| Quantified Difference | Target compound is a moderate inhibitor; many structural analogs in the same assay were inactive or required significantly higher concentrations for inhibition . |
| Conditions | In vitro spectrophotometric assay measuring benzaldehyde oxidation by human ALDH3A1, following a 1-minute preincubation with the inhibitor. |
Why This Matters
This demonstrates a specific, quantifiable biological activity that is not present in simpler benzaldehydes, justifying its selection as a starting point for ALDH3A1 inhibitor development and differentiating it from inactive in-class compounds.
- [1] BindingDB. BDBM50447072 CHEMBL1890994: US9328112, A24. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072&tag=rep&fil=entry&entryid=50043840&submit=summary. View Source
